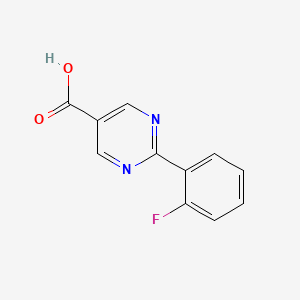
2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid
Overview
Description
2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid is a chemical compound with the following properties:
- Empirical Formula : C₁₁H₇FN₂O
- Molecular Weight : 202.18 g/mol
- SMILES : Fc₁ccccc₁-c₂ncc(C=O)cn₂
Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid consists of a pyrimidine ring fused with a phenyl ring. The fluorine atom is attached to the phenyl ring at the 2-position. The carboxylic acid group is located at the 5-position of the pyrimidine ring.
Chemical Reactions Analysis
While specific reactions involving this compound are not well-documented, potential reactions could include:
- Acid-Base Reactions : Interaction with bases or acids to form salts or esters.
- Substitution Reactions : Nucleophilic substitution at the fluorine or carboxylic acid position.
- Condensation Reactions : Formation of amides or other derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in available data.
- Solubility : Solubility in various solvents (water, organic solvents) needs investigation.
- Stability : Stability under different conditions (light, temperature, pH) requires assessment.
Safety And Hazards
- Safety : As with any chemical, handle with care. Use appropriate protective equipment.
- Hazards : No specific hazards reported, but standard laboratory precautions apply.
Future Directions
- Biological Activity : Investigate potential biological targets (enzymes, receptors) and assess pharmacological activity.
- Derivatives : Explore derivatives with modified substituents for improved properties.
- Medicinal Chemistry : Evaluate its potential as a drug lead or scaffold for drug development.
Please note that the information provided is based on available data, and further research is essential for a comprehensive understanding of this compound. Always verify product identity and purity before use1.
properties
IUPAC Name |
2-(2-fluorophenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNOHOJELJXMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589784 | |
| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid | |
CAS RN |
927803-25-6 | |
| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)
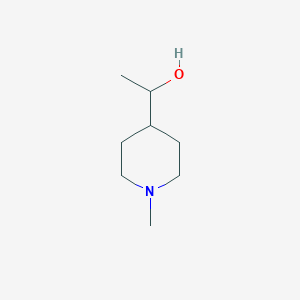
![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)
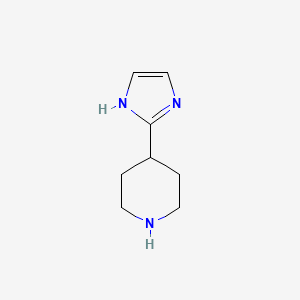
![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)
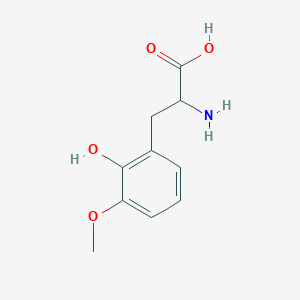
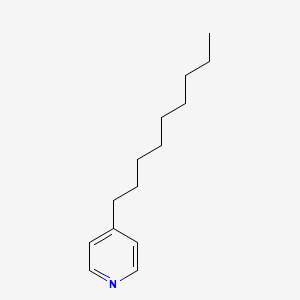
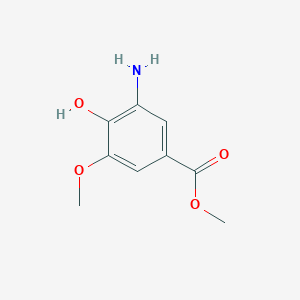
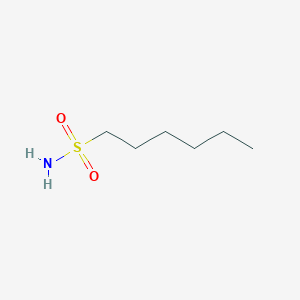
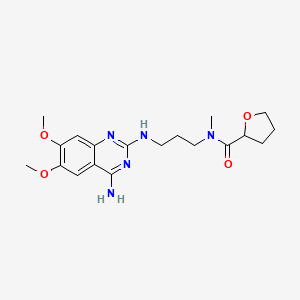
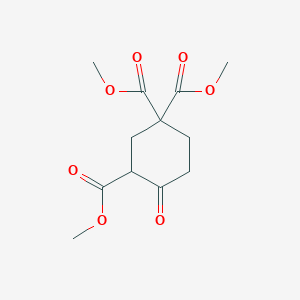
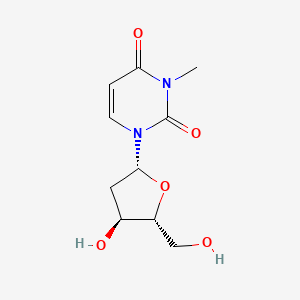
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)